[2-(Methylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate
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Description
“[2-(Methylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate” is a chemical compound. It is derived from pentachloropyridine, which is one of the most important perhalogenated compounds used in many fields of chemistry . Pentachloropyridine is used as a building block in the synthesis of chemically relevant organic compounds .
Synthesis Analysis
The synthesis of pentachloropyridine involves various strategies . It is highly reactive towards nucleophilic attack due to its electron-deficient nature, and in principle, all halogen atoms may be displaced by nucleophiles . Mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds have been synthesized from the reaction of the corresponding C-, N-, S-, P-, and O-centered nucleophiles as well as bidentate nucleophiles with pentachloropyridine .Chemical Reactions Analysis
Pentachloropyridine, the parent compound, is highly reactive towards nucleophilic attack . Many factors including the nature of the nucleophile, reaction condition, and solvent can have significant influences in the regiochemistry of the reactions of this heteroaromatic compound .Scientific Research Applications
- Safety : Toxicity parameters (AST, ALT, organ weights, and body weights) remain normal, making 2’-O-NMA a promising modification for drug discovery efforts .
- Function : These mimics can be used in therapeutic oligonucleotides to correct genetic mutations by affecting RNA-processing reactions (e.g., mRNA degradation, pre-mRNA splicing, translation) in clinical applications .
Antisense Oligonucleotides (ASOs) for Gene Regulation
RNA Mimics for Antisense Therapeutics
Biological Properties and Clinical Applications
properties
IUPAC Name |
[2-(methylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl4N2O3/c1-14-3(16)2-18-9(17)7-5(11)4(10)6(12)8(13)15-7/h2H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRYDEKTAXIMAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC(=O)C1=NC(=C(C(=C1Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Methylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate |
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